5,6-Dimethylpyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality 5,6-Dimethylpyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dimethylpyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethylpyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-5(2)8-3-9-6(4)7(10)11/h3H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOZIDJACWTSFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-dimethylpyrimidine-5-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and development. We will delve into its chemical identity, synthesis, characterization, and critical applications, with a focus on providing practical insights for laboratory and research settings.

It is important to note that the requested topic, "5,6-Dimethylpyrimidine-4-carboxylic acid," is likely a misnomer, as the scientifically documented and commercially available compound with the corresponding structure is 4,6-Dimethylpyrimidine-5-carboxylic acid . This guide will focus on the latter.

Chemical Identity and Properties

4,6-Dimethylpyrimidine-5-carboxylic acid is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are foundational to numerous biologically active molecules, including nucleobases.[1] Its structure, featuring a carboxylic acid group adjacent to two methyl groups on the pyrimidine ring, makes it a valuable intermediate for further chemical modification.

| Identifier | Value |

| CAS Number | 157335-93-8[2] |

| Molecular Formula | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol [2] |

| IUPAC Name | 4,6-dimethylpyrimidine-5-carboxylic acid[2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol and acetone |

Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic Acid

The most common and efficient laboratory-scale synthesis of 4,6-dimethylpyrimidine-5-carboxylic acid is achieved through the hydrolysis of its corresponding ethyl ester, ethyl 4,6-dimethylpyrimidine-5-carboxylate.[3] This method is favored for its high yield and straightforward procedure.

Synthesis Workflow

Caption: Workflow for the synthesis of 4,6-dimethylpyrimidine-5-carboxylic acid.

Detailed Experimental Protocol

Materials:

-

Ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 0.0605 mol)

-

Sodium hydroxide (4.0 g, 0.10 mol)

-

Deionized water (70 mL)

-

Concentrated hydrochloric acid

-

Acetone

-

Methanol

-

Acetonitrile

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide in deionized water. Add ethyl 4,6-dimethylpyrimidine-5-carboxylate to the aqueous sodium hydroxide solution.[3]

-

Hydrolysis: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification and Workup: Upon completion of the reaction, carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the carboxylic acid.

-

Isolation of Crude Product: Concentrate the acidified solution to dryness under reduced pressure. This will yield a solid residue containing the product and sodium chloride.

-

Purification:

-

Add acetone to the dried residue and stir. The product will dissolve, leaving behind the insoluble sodium chloride.

-

Filter the mixture to remove the sodium chloride and wash the solid with methanol.

-

Combine the filtrates and concentrate to dryness.

-

Wash the resulting solid with acetonitrile to remove any remaining impurities.

-

-

Drying: Dry the final product under vacuum to obtain pure 4,6-dimethylpyrimidine-5-carboxylic acid as a solid. This protocol can yield up to 92% of the final product.[3]

Mechanistic Insights

The synthesis proceeds via a base-catalyzed hydrolysis of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate anion during the acidification step.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized 4,6-dimethylpyrimidine-5-carboxylic acid is crucial for its use in subsequent applications. A combination of spectroscopic and physical methods should be employed.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a deuterated methanol (CD₃OD) solvent, the expected proton NMR spectrum will show two main signals:

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Based on the structure, the following approximate chemical shifts are expected:

-

δ 160-185 ppm: Carboxylic acid carbon.

-

δ 125-150 ppm: Aromatic carbons of the pyrimidine ring.

-

δ 10-25 ppm: Methyl group carbons.

-

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M+1) at m/z 153.1, confirming the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700 cm⁻¹.

-

C-H stretches from the methyl and aromatic groups, typically between 2850-3100 cm⁻¹.

-

C=N and C=C stretches from the pyrimidine ring in the 1400-1600 cm⁻¹ region.

-

Physical Properties

-

Melting Point: A sharp melting point is indicative of high purity.

-

Appearance: The product should be a white to off-white solid.

Applications in Drug Development

Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] 4,6-Dimethylpyrimidine-5-carboxylic acid serves as a crucial pharmaceutical intermediate, particularly in the synthesis of macrocyclic broad-spectrum antibiotics.[3]

The pyrimidine core can act as a bioisostere for other aromatic systems and can form key hydrogen bonding interactions with biological targets. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to build more complex molecular architectures.

Safety and Handling

4,6-Dimethylpyrimidine-5-carboxylic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool place.

-

Conclusion

4,6-Dimethylpyrimidine-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex pharmaceutical compounds. The synthetic protocol outlined in this guide is robust and high-yielding, and the characterization methods described will ensure the quality of the final product. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

-

PubChem. 4,6-Dimethylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

Sources

5,6-Dimethylpyrimidine-4-carboxylic acid molecular weight

An In-Depth Technical Guide to 5,6-Dimethylpyrimidine-4-carboxylic Acid and Its Isomers

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1] This guide provides a comprehensive technical overview of 5,6-Dimethylpyrimidine-4-carboxylic acid, a functionalized pyrimidine derivative. Due to the limited specific experimental data for this exact isomer, this document establishes its core physicochemical properties through theoretical calculation and draws upon robust, validated data from its close structural isomer, 4,6-Dimethylpyrimidine-5-carboxylic acid, to provide a holistic understanding for researchers, scientists, and drug development professionals. We will delve into its molecular characteristics, present a detailed, field-proven synthesis protocol for a related isomer, outline essential analytical validation techniques, and explore its potential applications within the pharmaceutical landscape.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, an electron-rich aromatic heterocycle, is a fundamental building block of life, most notably as a constituent of the nucleobases cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine core a privileged scaffold in drug design. Its structural versatility and synthetic accessibility have enabled its incorporation into a wide range of therapeutics, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][2] Functionalized pyrimidines, such as those bearing carboxylic acid moieties, serve as critical synthetic intermediates, allowing for further molecular elaboration to achieve desired potency, selectivity, and pharmacokinetic profiles.[3][4]

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research and development. This section details the calculated properties of 5,6-Dimethylpyrimidine-4-carboxylic acid and presents experimental data for its well-documented isomer, 4,6-Dimethylpyrimidine-5-carboxylic acid, for comparative context.

Molecular Structure and Core Attributes of 5,6-Dimethylpyrimidine-4-carboxylic Acid

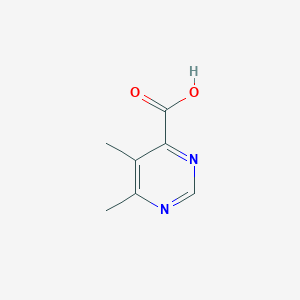

The molecular structure of 5,6-Dimethylpyrimidine-4-carboxylic acid features a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and a carboxylic acid group at position 4.

Caption: Molecular structure of 5,6-Dimethylpyrimidine-4-carboxylic acid.

Quantitative Data Summary

The following table summarizes the calculated molecular properties for the title compound. For a practical reference, experimentally determined data for the commercially available isomer, 4,6-Dimethylpyrimidine-5-carboxylic acid, are included.[4][5][6]

| Property | 5,6-Dimethylpyrimidine-4-carboxylic acid (Calculated) | 4,6-Dimethylpyrimidine-5-carboxylic acid (Experimental) | Reference |

| IUPAC Name | 5,6-Dimethylpyrimidine-4-carboxylic acid | 4,6-Dimethylpyrimidine-5-carboxylic acid | [6] |

| CAS Number | Not Available | 157335-93-8 | [6] |

| Molecular Formula | C₇H₈N₂O₂ | C₇H₈N₂O₂ | [6] |

| Molecular Weight | 152.15 g/mol | 152.15 g/mol | [6] |

| Appearance | --- | White to off-white Solid | [4][5] |

| Boiling Point | Predicted: ~320 °C | Predicted: 319.7±37.0 °C | [4] |

| Density | Predicted: ~1.26 g/cm³ | Predicted: 1.257±0.06 g/cm³ | [4] |

| pKa | --- | Predicted: 0.78±0.32 | [4] |

Synthesis and Mechanistic Insights

The synthesis of pyrimidine carboxylic acids often involves the construction of the heterocyclic ring followed by functional group manipulation, or the direct functionalization of a pre-formed pyrimidine ring.[7][8] A common and robust method for obtaining pyrimidine carboxylic acids is the hydrolysis of their corresponding esters.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-5-carboxylic acid

This protocol describes the saponification (base-catalyzed hydrolysis) of an ethyl ester to yield the target carboxylic acid. This method is a cornerstone of organic synthesis due to its high efficiency and reliability.[4]

Causality: The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate salt is stable in the basic medium. A subsequent acidification step is required to protonate the carboxylate, yielding the final neutral carboxylic acid product.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Ethyl 4,6-dimethylpyrimidine-5-carboxylate (10.9 g, 0.0605 mol) in a suitable reaction vessel, add a 70 mL aqueous solution of sodium hydroxide (4.0 g, 0.10 mol).[4]

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature overnight.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

-

Acidification & Workup: Upon completion, carefully acidify the reaction mixture by adding concentrated hydrochloric acid until the pH is acidic. This will protonate the sodium carboxylate salt, causing the carboxylic acid to precipitate if its solubility is low.[4]

-

Isolation: Concentrate the solution to dryness under reduced pressure to remove water and excess HCl.[4]

-

Purification: Add acetone (100 mL) to the dried residue. The desired organic product will dissolve, while the inorganic salt (NaCl) will remain insoluble. Filter the mixture to remove the sodium chloride.[4]

-

Final Product Recovery: Concentrate the filtrate to dryness. Wash the resulting solid residue with acetonitrile (ACN) to remove any remaining impurities, yielding the final 4,6-dimethylpyrimidine-5-carboxylic acid product. A yield of approximately 92% has been reported for this procedure.[4]

Caption: Workflow for the synthesis of a dimethylpyrimidine carboxylic acid.

Analytical Characterization and Validation

Rigorous analytical testing is non-negotiable in scientific research and drug development to confirm the identity, purity, and structure of a synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. For 4,6-dimethylpyrimidine-5-carboxylic acid, the spectrum is characteristically simple: a singlet at δ 8.89 ppm corresponding to the lone proton on the pyrimidine ring (at position 2), and a singlet at δ 2.56 ppm integrating to 6 protons, corresponding to the two chemically equivalent methyl groups.[4] For the title compound, 5,6-dimethylpyrimidine-4-carboxylic acid, one would predict a similar spectrum but with different chemical shifts due to the altered electronic environment.

-

Mass Spectrometry (MS): This technique provides direct evidence of the molecular weight. For 4,6-dimethylpyrimidine-5-carboxylic acid, electrospray ionization (ESI) mass spectrometry shows a prominent ion at m/z 153.1, corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of 152.15 g/mol .[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of a compound. Commercial suppliers of 4,6-dimethylpyrimidine-5-carboxylic acid often specify purity levels of 98% or higher as determined by HPLC analysis.[5]

Applications in Research and Drug Development

The inherent biological significance and synthetic utility of the pyrimidine core make dimethylpyrimidine carboxylic acids valuable molecules for further research.

-

Pharmaceutical Intermediates: These compounds are primarily used as building blocks in the synthesis of more complex molecules.[3] Specifically, 4,6-dimethylpyrimidine-5-carboxylic acid is documented as a key intermediate in the preparation of macrocyclic broad-spectrum antibiotics.[4]

-

Scaffold for Bioactive Molecules: The pyrimidine ring is a well-established pharmacophore.[1] Derivatives are explored for a multitude of therapeutic targets. The presence of a carboxylic acid provides a convenient chemical handle for creating amide bonds, a common linkage in drug molecules, or for engaging in hydrogen bonding interactions with biological targets.

-

Plant Growth Stimulation: Interestingly, research on related 4,6-dimethylpyrimidine derivatives has shown that while they may lack significant herbicidal or fungicidal properties, they can exhibit pronounced plant growth-stimulating activity, opening avenues in agricultural science.[9]

Conclusion

5,6-Dimethylpyrimidine-4-carboxylic acid, with a calculated molecular weight of 152.15 g/mol , represents a class of heterocyclic compounds with significant potential in medicinal and materials science. While direct experimental data for this specific isomer is scarce, a comprehensive understanding can be built by leveraging validated protocols and analytical data from its close isomers. The synthetic tractability, demonstrated by the high-yield hydrolysis of ester precursors, combined with the proven value of the pyrimidine scaffold, positions these molecules as valuable intermediates for the development of novel pharmaceuticals and other functional materials. This guide provides the foundational knowledge and practical methodologies necessary for researchers to confidently incorporate this compound class into their discovery and development workflows.

References

-

Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine-5-carboxylic acid. Retrieved from [Link]

-

UCLA - Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxypyrimidine-4-carboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Retrieved from [Link]

-

OMICS International. (n.d.). Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. Retrieved from [Link]

- Google Patents. (n.d.). Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.

-

MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]

-

Scribd. (n.d.). 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

NIH - National Center for Biotechnology Information. (n.d.). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4,5-dimethyl-3,6-dihydro-2H-pyran-2,2-dicarboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

PubMed. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. 4,6-Dimethylpyrimidine-5-carboxylic acid | 157335-93-8 [chemicalbook.com]

- 5. 4,6-Dimethylpyrimidine-5-carboxylic acid manufacturers and suppliers in india [chemicalbook.com]

- 6. 4,6-Dimethylpyrimidine-5-carboxylic acid | C7H8N2O2 | CID 14922222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.ucla.edu [chem.ucla.edu]

- 8. Pyrimidine synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Structural Elucidation of 5,6-Dimethylpyrimidine-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 5,6-dimethylpyrimidine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. Instead, it details the logical framework and causal reasoning behind the selection of analytical techniques, the interpretation of spectral data, and the ultimate confirmation of the molecular structure. We will explore a multi-technique approach, integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD). Each section provides not only the procedural steps but also the underlying scientific principles, ensuring a self-validating and authoritative narrative.

Introduction: The Hypothesis-Driven Approach to Structure Elucidation

The process of determining the structure of a novel or uncharacterized organic molecule is a cornerstone of chemical research. It is an exercise in scientific deduction, where each piece of experimental data provides a clue, progressively refining our hypothesis until an unambiguous structure is confirmed. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in nucleic acids and their wide range of pharmacological activities.[1][2] The target molecule, 5,6-dimethylpyrimidine-4-carboxylic acid, presents a classic case for the application of modern spectroscopic techniques.

Our approach will be systematic, beginning with foundational techniques that provide broad structural information and progressing to more definitive methods that give precise atomic connectivity and stereochemistry. This guide is structured to mirror the logical workflow of a practicing analytical scientist.

Foundational Analysis: Mass Spectrometry

The first step in characterizing an unknown compound is often to determine its molecular weight and elemental formula. Mass spectrometry is the premier technique for this purpose.[3]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

Ionization Method: Electrospray ionization (ESI) is chosen for its soft ionization properties, which typically leaves the molecular ion intact. Both positive and negative ion modes should be tested. Given the presence of a carboxylic acid and basic nitrogen atoms, the molecule can be observed as [M+H]⁺ or [M-H]⁻.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is critical for obtaining an accurate mass measurement.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.

Data Interpretation and Expected Results

For 5,6-dimethylpyrimidine-4-carboxylic acid (C₇H₈N₂O₂), the exact mass is 152.0586 g/mol .

-

Expected Observation: HRMS analysis should yield a prominent ion with an m/z value extremely close to 153.0664 in positive ion mode ([M+H]⁺) or 151.0511 in negative ion mode ([M-H]⁻). The high-resolution data allows for the confident determination of the elemental formula.

Fragmentation Analysis (Tandem MS/MS)

Further structural information can be gleaned from fragmentation patterns.[4][5] By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic losses.

-

Expected Fragmentation: A primary and highly characteristic fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) or the entire carboxyl group (COOH, 45 Da).[6][7] The pyrimidine ring itself is relatively stable, meaning fragments retaining the ring structure are expected to be prominent.[1][5]

Table 1: Predicted HRMS and Fragmentation Data

| Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | C₇H₉N₂O₂⁺ | 153.0664 | High-intensity peak |

| [M-H]⁻ | C₇H₇N₂O₂⁻ | 151.0511 | High-intensity peak |

| [M-COOH]⁺ | C₆H₇N₂⁺ | 107.0609 | Loss of 45 Da from [M+H]⁺ |

This initial MS analysis provides a molecular formula and key functional group information (the carboxylic acid), laying a robust foundation for more detailed spectroscopic analysis.

Unraveling the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution.[3] It provides information about the chemical environment, connectivity, and number of different types of protons and carbons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and exchange with the acidic proton of the carboxylic acid, allowing it to be observed.[8][9][10][11]

-

Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to observe each unique carbon environment.

-

2D NMR (COSY & HSQC): If ambiguity exists, a Correlation Spectroscopy (COSY) experiment can establish H-H couplings, and a Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate protons with their directly attached carbons.

-

Data Interpretation and Expected Spectra

The proposed structure of 5,6-dimethylpyrimidine-4-carboxylic acid has several key features that will be reflected in the NMR spectra.

-

Symmetry: The molecule does not possess a high degree of symmetry, so we expect to see distinct signals for most of the carbons and protons.

¹H NMR Spectrum Predictions:

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Aromatic Proton (H-2): The pyrimidine ring has one proton at the C-2 position. It is adjacent to two nitrogen atoms, which are electron-withdrawing, shifting this proton significantly downfield (expected ~9.0 ppm).[12]

-

Methyl Protons (-CH₃): Two distinct singlets for the two methyl groups at C-5 and C-6. Their chemical shifts will be in the aliphatic region (~2.4-2.7 ppm).

¹³C NMR Spectrum Predictions:

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment.[13][14][15]

-

Carboxylic Carbon (-COOH): Expected in the range of 165-175 ppm.

-

Pyrimidine Ring Carbons:

-

C-4 and C-6: These carbons are bonded to nitrogen and will be significantly downfield (expected ~160-170 ppm).

-

C-2: Also bonded to two nitrogens, expected to be downfield (expected ~155-160 ppm).

-

C-5: This carbon is less deshielded (expected ~120-130 ppm).

-

-

Methyl Carbons (-CH₃): Expected in the upfield region (~15-25 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | ¹H Shift (ppm) | Multiplicity | Integration | ¹³C Shift (ppm) |

| -COOH | >12.0 | Broad s | 1H | ~167 |

| H-2 | ~9.0 | s | 1H | ~158 |

| C6-CH₃ | ~2.6 | s | 3H | ~22 |

| C5-CH₃ | ~2.4 | s | 3H | ~18 |

| C-2 | - | - | - | ~158 |

| C-4 | - | - | - | ~165 |

| C-5 | - | - | - | ~125 |

| C-6 | - | - | - | ~168 |

The combination of ¹H and ¹³C NMR data provides a powerful "fingerprint" of the molecule, confirming the presence of the key functional groups and providing strong evidence for the substitution pattern on the pyrimidine ring.

Definitive Proof: Single-Crystal X-ray Diffraction

While MS and NMR provide compelling evidence, Single-Crystal X-ray Diffraction (SCXRD) offers the ultimate, unambiguous proof of structure by mapping the precise three-dimensional arrangement of atoms in the solid state.[16][17][18][19]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystallization: Growing a high-quality single crystal is often the most challenging step.[20][21][22][23][24]

-

Method: Slow evaporation is a common and effective technique.

-

Solvent System: A binary solvent system, such as ethanol/water or acetone/hexane, can be effective. Dissolve the compound to near-saturation in the more polar solvent, and then slowly add the less polar anti-solvent until slight turbidity is observed. Allow the solution to stand undisturbed.

-

-

Crystal Selection: Mount a suitable, defect-free crystal on a goniometer.

-

Data Collection: Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined.

Expected Structural Features

The crystal structure will confirm:

-

The planarity of the pyrimidine ring.

-

The precise bond lengths and angles, confirming the identities of single and double bonds.

-

The intermolecular interactions, such as hydrogen bonding between the carboxylic acid group of one molecule and the nitrogen atoms of a neighboring molecule, which dictate the crystal packing.

Integrated Workflow and Logic

The power of this multi-technique approach lies in its self-validating nature. Each experiment provides a piece of the puzzle, and the final structure must be consistent with all collected data.

Workflow Diagram

The logical flow of the structure elucidation process can be visualized as follows:

Caption: Integrated workflow for structure elucidation.

Conclusion

The structural elucidation of 5,6-dimethylpyrimidine-4-carboxylic acid is a clear demonstration of the synergy between modern analytical techniques. By systematically applying mass spectrometry to determine the molecular formula, NMR spectroscopy to map the molecular framework, and X-ray crystallography for ultimate confirmation, we can arrive at an unambiguous structural assignment with the highest degree of scientific confidence. This hypothesis-driven, multi-faceted approach represents the gold standard in chemical characterization and is essential for advancing research in medicinal chemistry and drug development.

References

- ResearchGate. (n.d.). 1H and 13C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.

-

Al-Ostoot, F. H., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. [Link]

- Karuppasamy, P., et al. (2018). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Amino 4,6-Dimethyl Pyrimidine 4-nitrophenol.

-

Arshad, M., et al. (2018). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 9), 1183-1191. [Link]

-

Warren, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2158-2179. [Link]

- MDPI. (n.d.).

- ResearchGate. (n.d.). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. [Link]

- ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis | Request PDF.

- Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Western University. (n.d.).

- University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.

-

NPTEL. (2013, July 8). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry [Video]. YouTube. [Link]

- ResearchGate. (2021). (PDF)

- BenchChem. (2025).

- Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

- Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757.

- National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity.

- ResearchGate. (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the....

- MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

- Recombinant Proteins. (n.d.).

- EPFL. (n.d.).

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.

-

Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.

- ACS Publications. (n.d.).

- National Institutes of Health. (n.d.). N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine.

- National Institutes of Health. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.

- Oriental Journal of Chemistry. (n.d.).

- Semantic Scholar. (n.d.).

- Wiley-VCH. (n.d.).

- Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.

- Chemistry LibreTexts. (2021, December 27). 8.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.

- Chemistry LibreTexts. (2023, August 29).

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

- ChemicalBook. (n.d.). 2-Amino-4,6-dimethylpyrimidine(767-15-7) 13C NMR spectrum.

- Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.

- Whitman College. (n.d.). GCMS Section 6.12.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One moment, please... [jchps.com]

- 4. researchgate.net [researchgate.net]

- 5. article.sapub.org [article.sapub.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.whitman.edu [people.whitman.edu]

- 8. organomation.com [organomation.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

- 17. Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 21. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 22. unifr.ch [unifr.ch]

- 23. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 24. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Crystal Structure Analysis of 5,6-Dimethylpyrimidine-4-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and analytical insights required for the crystal structure analysis of 5,6-dimethylpyrimidine-4-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document will leverage the analysis of closely related pyrimidine carboxylic acid derivatives to present a complete and instructive framework. By examining the synthesis, crystallization, and detailed structural analysis of analogous compounds, we offer a robust guide to understanding the solid-state properties of this important class of molecules.

Introduction: The Significance of Pyrimidine Carboxylic Acids in Medicinal Chemistry

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The substituent pattern on the pyrimidine ring, including the placement of methyl and carboxylic acid groups, plays a pivotal role in the molecule's pharmacological profile and its pharmacokinetic properties. 5,6-Dimethylpyrimidine-4-carboxylic acid, with its specific arrangement of functional groups, is a molecule of significant interest for medicinal chemists.

The three-dimensional arrangement of molecules in the solid state, as determined by single-crystal X-ray diffraction (SCXRD), provides invaluable information about intermolecular interactions, which in turn influence crucial physicochemical properties such as solubility, stability, and bioavailability.[2] A thorough understanding of the crystal structure is therefore a critical component of the drug development process.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

A reliable synthetic route and effective crystallization methods are prerequisites for any crystal structure analysis. The synthesis of pyrimidine carboxylic acids often involves the cyclization of appropriately substituted precursors.

Exemplary Synthesis of a Pyrimidine Carboxylic Acid Derivative

A common route to pyrimidine carboxylic acids involves the hydrolysis of the corresponding ester. For instance, 4,6-dimethylpyrimidine-5-carboxylic acid can be synthesized from its ethyl ester. A generalized protocol based on this approach is as follows:

Protocol 1: Synthesis of a Dimethylpyrimidine Carboxylic Acid

-

Starting Material: Begin with the corresponding ethyl dimethylpyrimidine carboxylate.

-

Hydrolysis: Dissolve the ester in an aqueous solution of a strong base, such as sodium hydroxide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: Upon completion, carefully acidify the reaction mixture with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol, acetone) to obtain the purified carboxylic acid.

Growing Single Crystals for X-ray Diffraction

The quality of the single crystal is paramount for a successful SCXRD experiment.[3] The goal is to obtain well-formed, single-domain crystals of an appropriate size (typically 0.1-0.3 mm in each dimension). Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. A good crystallization solvent is one in which the compound is moderately soluble.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structural Technique

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Principles of SCXRD

A crystal is a periodic arrangement of atoms, and this periodicity acts as a three-dimensional diffraction grating for X-rays. When the X-rays interact with the electron clouds of the atoms in the crystal, they are scattered in specific directions. Constructive interference of the scattered X-rays occurs only at specific angles, as described by Bragg's Law. The diffraction pattern is a collection of these constructive interference spots, and their positions and intensities contain the information needed to determine the crystal structure.

Experimental Workflow for SCXRD Analysis

The following is a generalized workflow for a typical SCXRD experiment:

Protocol 2: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray diffractometer. A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering and absorption. The intensities of the reflections are integrated.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the accuracy of the atomic positions and other structural parameters.

-

Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Exemplary Crystal Structure Analysis of a Dimethylpyrimidine Carboxylic Acid Analog

In the absence of a published crystal structure for 5,6-dimethylpyrimidine-4-carboxylic acid, we will consider the structural features of a closely related analog, methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate, to illustrate the principles of crystal structure analysis.[5]

Crystallographic Data

The following table summarizes the key crystallographic data for this analog.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₁N₃O₅ |

| Formula Weight | 289.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.245(1) |

| b (Å) | 13.567(2) |

| c (Å) | 13.432(2) |

| α (°) | 90 |

| β (°) | 98.45(1) |

| γ (°) | 90 |

| Volume (ų) | 1305.8(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.471 |

| R-factor (%) | 4.5 |

Molecular Structure

The molecular structure of the analog reveals a nearly planar dihydropyrimidine ring.[5] The planarity of such ring systems is a common feature and has implications for the molecule's ability to participate in π-stacking interactions.

Table of Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.375(3) | C6-N1-C2 | 123.5(2) |

| C2-N3 | 1.378(3) | N1-C2-N3 | 115.8(2) |

| N3-C4 | 1.398(3) | C2-N3-C4 | 125.1(2) |

| C4-C5 | 1.352(3) | N3-C4-C5 | 116.2(2) |

| C5-C6 | 1.431(3) | C4-C5-C6 | 119.3(2) |

| C6-N1 | 1.345(3) | C5-C6-N1 | 119.9(2) |

Note: Data is exemplary and based on a related structure.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. In pyrimidine carboxylic acid derivatives, hydrogen bonding and π-π stacking are typically the dominant forces.

Hydrogen Bonding: The presence of a carboxylic acid group provides a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). In many carboxylic acid crystal structures, molecules form hydrogen-bonded dimers.[6] The nitrogen atoms of the pyrimidine ring can also act as hydrogen bond acceptors. In the case of the analog, dimeric hydrogen bonds involving N-H---O interactions are observed.[5]

π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions between adjacent molecules. These interactions contribute significantly to the overall stability of the crystal lattice. In the analog structure, parallel π-π stacking interactions are observed between the phenyl moieties.[5]

Caption: Common intermolecular interactions in pyrimidine carboxylic acid crystals.

Conclusion: A Framework for Structural Elucidation

This technical guide has provided a comprehensive framework for the crystal structure analysis of 5,6-dimethylpyrimidine-4-carboxylic acid, presented through the lens of established methodologies and the detailed examination of a closely related analog. The principles of synthesis, crystallization, and single-crystal X-ray diffraction outlined herein are fundamental to the characterization of novel pharmaceutical compounds. A thorough understanding of the three-dimensional molecular structure and intermolecular interactions is crucial for rational drug design and the optimization of solid-state properties. The insights gained from such analyses are invaluable for advancing the development of new and effective therapeutic agents.

References

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.

-

Smit, P. H., Derissen, J. L., & van Duijneveldt, F. B. (1979). Intermolecular interactions in crystals of carboxylic acids: III. Non-empirical interatomic potential functions. Molecular Physics, 37(2), 521-539. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]

-

Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). Journal of the Chilean Chemical Society, 59(4), 2715-2721. Retrieved from [Link]

-

Rajkeeswaran, S., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3164-3176. Retrieved from [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

Di-Bello, A., et al. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 27(25), 8963. Retrieved from [Link]

-

Friscic, T., & Jones, W. (2009). Creating carboxylic acid co-crystals: The application of Hammett substitution constants. Faraday Discussions, 141, 339-353. Retrieved from [Link]

-

CAS. (n.d.). 4,6-Dimethylpyrimidine. CAS Common Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Retrieved from [Link]

-

Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014). Journal of the Chilean Chemical Society, 59(4). Retrieved from [Link]

-

MDPI. (n.d.). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6960. Retrieved from [Link]

-

ACS Publications. (2007). Carboxylic Acid and Phenolic Hydroxyl Interactions in the Crystal Structures of Co-Crystals/Clathrates of Trimesic Acid and Pyromellitic Acid with Phenolic Derivatives. Crystal Growth & Design, 7(10), 2059-2067. Retrieved from [Link]

-

YouTube. (2022, January 13). Live from the Lab: What is Single Crystal X-Ray Diffraction? [Video]. Bruker. Retrieved from [Link]

-

PubMed. (2018). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. Acta Crystallographica Section C, Structural Chemistry, 74(Pt 9), 1143-1152. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. 5(12), 5345-5349. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Pyrimidine Derivatives: A Guide to Key Molecular Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in fundamental biological molecules like DNA and RNA and its remarkable versatility in drug design.[1] Its synthetic accessibility and the ability to readily modify its structure at multiple positions have led to the development of a vast number of therapeutic agents.[2] Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects.[3][4] This guide provides an in-depth exploration of the key molecular targets modulated by pyrimidine-based compounds. We will delve into the causality behind their mechanisms of action, present validated experimental protocols for target assessment, and offer insights into the structure-activity relationships that govern their therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the pyrimidine scaffold in creating next-generation therapeutics.

The Pyrimidine Scaffold: A Foundation for Therapeutic Innovation

The significance of the pyrimidine heterocycle in drug discovery cannot be overstated. As a fundamental component of nucleobases—cytosine, thymine, and uracil—it plays an intimate role in the machinery of life.[5] This inherent biocompatibility, combined with its physicochemical properties, allows pyrimidine-based molecules to effectively interact with a multitude of biological targets.[5] The pyrimidine ring often serves as a bioisostere for phenyl groups, enhancing pharmacokinetic and pharmacodynamic properties while providing multiple vectors for chemical modification to optimize potency and selectivity.[2][5] This adaptability has led to numerous FDA-approved drugs for a wide range of diseases, from cancer and viral infections to hypertension and central nervous system disorders.[2][4][6]

Key Therapeutic Target Classes for Pyrimidine Derivatives

The therapeutic success of pyrimidine derivatives stems from their ability to modulate a diverse array of biological targets. This guide categorizes these targets into three primary classes: Enzymes, Structural Proteins, and Nucleic Acids.

// Main Node Pyrimidine_Derivatives [label="Pyrimidine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", width=2.5];

// Target Classes Enzymes [label="Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; Structural_Proteins [label="Structural Proteins", fillcolor="#34A853", fontcolor="#FFFFFF", width=2]; Nucleic_Acids [label="Nucleic Acids\n(DNA/RNA)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];

// Specific Targets Kinases [label="Kinases\n(EGFR, CDKs, BTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; DHODH [label="DHODH", fillcolor="#F1F3F4", fontcolor="#202124"]; DHFR [label="DHFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Tubulin [label="Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; Antimetabolites [label="Direct Incorporation &\nEnzyme Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Pyrimidine_Derivatives -> Enzymes; Pyrimidine_Derivatives -> Structural_Proteins; Pyrimidine_Derivatives -> Nucleic_Acids;

Enzymes -> Kinases [dir=none]; Enzymes -> DHODH [dir=none]; Enzymes -> DHFR [dir=none];

Structural_Proteins -> Tubulin [dir=none]; Nucleic_Acids -> Antimetabolites [dir=none]; } enddot Figure 1: Overview of the major therapeutic target classes for pyrimidine derivatives.

Enzymes: The Engine Room of Cellular Activity

Enzyme inhibition is a primary mechanism through which pyrimidine derivatives exert their therapeutic effects. Their structural resemblance to endogenous substrates, like ATP, makes them ideal candidates for targeting enzyme active sites.

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[7] Pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP, are particularly effective at mimicking hinge region binding interactions in kinase active sites.[8] This allows for the development of potent and selective kinase inhibitors.[8]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, when overactivated, drives tumor cell proliferation and survival.[7] Pyrimidine-based inhibitors act as ATP-competitive agents, blocking the downstream signaling cascade.[9] Fused pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against EGFR and other tyrosine kinases like PDGFr and FGFr.[9]

// Nodes EGF [label="Growth Factor (EGF)", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling_Cascade [label="Downstream Signaling\n(RAS-RAF-MEK-ERK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine_Inhibitor [label="Pyrimidine-Based\nEGFR Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; ATP [label="ATP", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR; EGFR -> Dimerization; Dimerization -> Signaling_Cascade [label=" activates"]; Signaling_Cascade -> Proliferation; ATP -> Dimerization [label=" provides P"]; Dimerization -> ADP; Pyrimidine_Inhibitor -> Dimerization [arrowhead=tee, color="#EA4335", style=dashed, label=" blocks ATP binding"]; } enddot Figure 2: Simplified EGFR signaling pathway showing inhibition by a pyrimidine derivative.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for regulating the cell cycle.[7] Inhibiting CDKs, particularly CDK9 which regulates the production of anti-apoptotic proteins, can halt cancer cell proliferation and induce cell death.[7] Pyrimidine derivatives have been developed as highly selective CDK9 inhibitors.[7]

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of B-cell receptor signaling and is a validated target in B-cell malignancies. Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based drug, is an approved BTK inhibitor.[8]

DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is critical for the production of nucleotides needed for DNA and RNA synthesis.[10][11] While ubiquitously expressed, many malignant cells are highly dependent on this pathway for survival, creating a therapeutic window.[10] DHODH inhibitors block the synthesis of uridine monophosphate (UMP), thereby depleting the pyrimidine pool and suppressing cell proliferation.[12][13] This mechanism is effective in treating autoimmune diseases like rheumatoid arthritis (e.g., Leflunomide) and is a promising strategy for hematologic malignancies such as acute myeloid leukemia (AML).[10][11][13]

DHFR is an enzyme crucial for regenerating tetrahydrofolate from dihydrofolate, a process essential for the synthesis of purines and thymidylate. Inhibition of DHFR disrupts DNA synthesis, making it an effective target for anticancer and antimicrobial agents.[9] Pyrido[2,3-d]pyrimidines have been identified as potent DHFR inhibitors.[9]

Structural Proteins: The Cellular Scaffolding

Tubulin is the protein subunit of microtubules, which are dynamic polymers essential for cell division, intracellular transport, and maintaining cell structure.[14] Disrupting tubulin dynamics is a well-validated anticancer strategy.[15] Pyrimidine derivatives have been designed to inhibit tubulin polymerization by binding to the colchicine binding site, located at the interface of α- and β-tubulin monomers.[15][16] This action prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16] These compounds are effective against a range of tumor models and can overcome the multidrug resistance often associated with other tubulin-targeting agents like taxanes.[15]

Nucleic Acids: The Blueprint of Life

Pyrimidine analogs, also known as antimetabolites, are structurally similar to endogenous pyrimidine bases. Their primary mechanism involves disrupting DNA and RNA synthesis and function.[17] This can occur through two main pathways:

-

Inhibition of Biosynthesis: As discussed with DHODH and DHFR, some derivatives inhibit enzymes critical for producing the necessary building blocks for nucleic acids.[17]

-

Fraudulent Incorporation: Analogs can be metabolized and incorporated directly into DNA or RNA strands. This leads to DNA strand breaks, chain termination, or the creation of non-functional RNA, ultimately triggering cell death.[17] A classic example is 5-Fluorouracil (5-FU), a pyrimidine analog widely used in cancer chemotherapy.[1][17]

This antimetabolite strategy is also a cornerstone of antiviral therapy. By interfering with viral DNA or RNA synthesis, pyrimidine analogs can selectively inhibit viral replication.[18][19]

Experimental Protocols for Target Validation

The following protocols represent standard, self-validating methodologies for assessing the interaction of pyrimidine derivatives with their intended targets.

Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of a pyrimidine derivative required to inhibit 50% of the activity of a specific protein kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test pyrimidine compound in 100% DMSO.

-

Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare solutions of recombinant kinase, peptide substrate, and ATP at 2x the final desired concentration in kinase buffer.

-

-

Compound Dilution:

-

Perform a serial dilution of the test compound in kinase buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background). For a positive control, use a known inhibitor for the target kinase (e.g., Staurosporine).

-

-

Kinase Reaction:

-

Add 5 µL of each compound dilution to the wells of a 96-well plate.

-

Add 5 µL of the 2x kinase solution to each well.

-

Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 10 µL of the 2x substrate/ATP mixture.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the reaction and detect the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay), which measures ADP production as an indicator of kinase activity.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Subtract the background (no-enzyme control) from all readings.

-

Normalize the data to the DMSO control (100% activity).

-

Plot the percent inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

-

Self-Validation: The inclusion of positive (known inhibitor) and negative (DMSO) controls ensures the assay is performing correctly. The signal-to-background ratio should be robust, and the positive control should yield an IC50 value within its expected range.

// Nodes Compound_Library [label="Pyrimidine\nCompound Library", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screen [label="Primary Screen\n(e.g., Kinase Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(Potent Compounds)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assay [label="Secondary Assay\n(Cell Viability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lead_Selection [label="Lead Selection\n(Cell-Active)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Model [label="In Vivo Model\n(Xenograft)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy_Testing [label="Efficacy & PK/PD\nTesting", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate [label="Preclinical\nCandidate", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound_Library -> Primary_Screen; Primary_Screen -> Hit_Identification; Hit_Identification -> Secondary_Assay [label=" confirms activity"]; Secondary_Assay -> Lead_Selection; Lead_Selection -> In_Vivo_Model [label=" advances to"]; In_Vivo_Model -> Efficacy_Testing; Efficacy_Testing -> Candidate; } enddot Figure 3: A generalized workflow for pyrimidine-based drug discovery and target validation.

Protocol: Tubulin Polymerization Assay

Objective: To assess the ability of a pyrimidine derivative to inhibit the polymerization of tubulin into microtubules.

Methodology:

-

Reagent Preparation:

-

Use a commercially available tubulin polymerization assay kit, which typically includes >99% pure tubulin, a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP, and a fluorescent reporter.

-

Prepare a stock solution of the test compound in DMSO.

-

-

Assay Setup:

-

Work on ice to prevent premature tubulin polymerization.

-

In a pre-chilled 96-well plate, add the test compound at various concentrations.

-

Include a negative control (DMSO), a positive control for inhibition (e.g., Colchicine or Nocodazole), and a positive control for polymerization enhancement (e.g., Paclitaxel).[15]

-

Add the tubulin solution to each well.

-

-

Initiation and Measurement:

-

Initiate polymerization by transferring the plate to a fluorescence plate reader pre-warmed to 37°C.

-

Immediately before placing in the reader, add GTP to all wells.

-

Measure the fluorescence intensity every minute for 60 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

The DMSO control should show a sigmoidal curve representing microtubule polymerization.

-

Inhibitory compounds will show a dose-dependent decrease in the polymerization rate and the final fluorescence signal.[15]

-

Calculate the percent inhibition at the plateau phase relative to the DMSO control.

-

Self-Validation: The expected sigmoidal curve for the DMSO control and the clear inhibition by the colchicine control validate the assay's integrity. Paclitaxel should show an enhanced polymerization signal.

Data Presentation: Comparative Analysis

Summarizing quantitative data is crucial for comparing the efficacy of different derivatives.

Table 1: Example IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines.

| Compound | Target/Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Compound 63 | PC-3 (Prostate) | 1.54 | Doxorubicin | >10 |

| Compound 63 | A-549 (Lung) | 3.36 | Doxorubicin | >10 |

| Compound 64 | PC-3 (Prostate) | 0.36 | Doxorubicin | >10 |

| Compound 64 | A-549 (Lung) | 0.41 | Doxorubicin | >10 |

| Compound 52 | HepG-2 (Liver) | 0.3 | Doxorubicin | 0.6 |

Data synthesized from literature to illustrate comparative potency.[9]

Table 2: Marketed Drugs Featuring the Pyrimidine Scaffold.

| Drug Name | Therapeutic Class | Primary Target(s) |

| Imatinib | Anticancer | BCR-ABL, c-KIT, PDGFR |

| 5-Fluorouracil | Anticancer | Thymidylate Synthase, DNA/RNA |

| Rosuvastatin | Antihyperlipidemic | HMG-CoA Reductase |

| Zidovudine (AZT) | Antiviral (HIV) | Reverse Transcriptase |

| Minoxidil | Antihypertensive | ATP-sensitive K+ channel opener |

| Ibrutinib | Anticancer | Bruton's Tyrosine Kinase (BTK) |

This table provides a snapshot of the diverse applications of pyrimidine-based drugs.[2][8]

Conclusion and Future Directions

The pyrimidine scaffold remains a highly privileged and versatile core in modern drug discovery. Its ability to effectively target a wide range of biological molecules—from enzymes like kinases and DHODH to structural proteins like tubulin—underpins its success in treating a myriad of human diseases.[5] The ongoing exploration of structure-activity relationships continues to yield derivatives with improved potency, selectivity, and pharmacokinetic profiles.[20] Future research will likely focus on developing novel pyrimidine compounds for challenging targets, including those implicated in neurodegenerative diseases and drug-resistant infections.[21][22] The strategic combination of pyrimidine biosynthesis inhibitors with other agents, such as antiviral nucleoside analogs, also presents a promising path forward for synergistic therapies.[18] By integrating rational design, robust screening protocols, and a deep understanding of molecular targets, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocycle.

References

- Recent Advances in Pyrimidine-Based Drugs. PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.

- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry.

- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Pharmaceutical Science.

- Special Issue : Pyrimidine and Purine Deriv

-

Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. International Journal of Novel Research and Development. [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. [Link]

-

The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PubMed Central, National Institutes of Health. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. National Institutes of Health. [Link]

-

Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. ACS Publications. [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. PubMed Central. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]

-

Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. National Institutes of Health. [Link]

-

Quinoline/Pyrido‐Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation. ResearchGate. [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

-

A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

What are DHODH inhibitors and how do they work?. Patsnap Synapse. [Link]

-

A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]

-

Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. Research Square. [Link]

-

(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. ResearchGate. [Link]

-

Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Publications. [Link]

-

Pyrimidine biosynthesis inhibitors and antiviral nucleoside analogues.... ResearchGate. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo. ACS Publications. [Link]

-

A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]

-

The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists. [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. AACR Journals. [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PubMed Central. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

-

Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. PubMed. [Link]

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. Pharmaceuticals | Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry [mdpi.com]

- 7. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 9. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 10. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 14. A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo [mdpi.com]

- 15. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review - Journal of Young Pharmacists [jyoungpharm.org]

- 18. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Synthesis of Pyrimidine Ring Systems

Introduction: The Central Role of the Pyrimidine Scaffold in Modern Drug Discovery